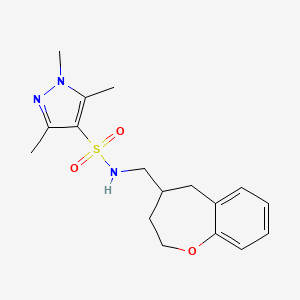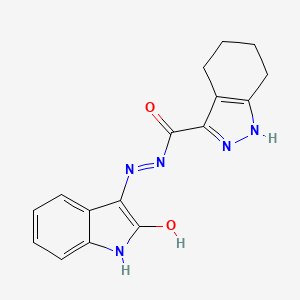![molecular formula C14H16N2O3 B5663248 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5663248.png)
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in scientific research. This compound is also known as 5-MeO-2CT or Moxy, and it belongs to the class of tryptamines. Moxy is a potent psychedelic compound, and it has been found to have a wide range of potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Moxy is not fully understood, but it is thought to involve the activation of the serotonin receptors in the brain. Moxy has a high affinity for the 5-HT2A receptor, which is the same receptor that is targeted by other psychedelic compounds such as LSD and psilocybin. The activation of the 5-HT2A receptor is thought to lead to the release of neurotransmitters such as dopamine and serotonin, which can produce a range of effects including altered perception, mood, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of Moxy are complex and varied. Moxy has been found to produce a range of effects on the brain and body, including altered perception, mood, and cognition. Moxy has also been found to have potential therapeutic applications for the treatment of conditions such as depression, anxiety, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moxy has several advantages for use in lab experiments. One of the main advantages is its potency, which allows for the use of smaller doses and reduces the risk of toxicity. Moxy is also relatively easy to synthesize, which makes it more accessible for researchers. However, Moxy also has some limitations, including its potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on Moxy. One potential direction is the development of new analogs of Moxy that have improved therapeutic potential and reduced side effects. Another direction is the exploration of the potential therapeutic applications of Moxy for the treatment of conditions such as depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of Moxy and its effects on the brain and body.
Métodos De Síntesis
The synthesis of 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one is a complex process that involves several steps. The most common method for synthesizing Moxy involves the reaction of 5-methoxytryptamine with ethyl chloroformate and 2-amino-2-methyl-1-propanol. This reaction results in the formation of Moxy as a white crystalline powder.
Aplicaciones Científicas De Investigación
Moxy has been studied extensively in scientific research, and it has been found to have a wide range of potential applications. One of the most significant applications of Moxy is in the field of neuroscience. Moxy has been found to activate the serotonin receptors in the brain, which can lead to altered states of consciousness and enhanced sensory perception. This property of Moxy makes it a valuable tool for studying the neurobiological mechanisms that underlie perception and consciousness.
Propiedades
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-11-2-3-13-12(8-11)10(9-15-13)4-5-16-6-7-19-14(16)17/h2-3,8-9,15H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBXFRVVQCIDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5663169.png)
![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![N-(2-phenylethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5663198.png)
![2-(3-phenylpropyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663204.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)

![4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5663217.png)
![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)
![2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5663238.png)
![4-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5663239.png)

![2-{3-[(7-ethyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenoxy}acetamide](/img/structure/B5663254.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5663257.png)